
2-(3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide is a chemical entity with potential interest in various fields of chemistry and biochemistry. While specific studies directly related to this compound are limited, related compounds have been synthesized and studied for their chemical and physical properties, and potential biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including bromine as a cyclic reagent or other catalyzed processes, leading to various organic compounds with potential herbicidal activities and other applications (Liu et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, such as crystallography, reveals the geometric and electronic structures of related compounds, impacting their chemical reactivity and interaction with biological targets. For instance, compounds with similar frameworks have been crystallized and analyzed to understand their spatial arrangement and molecular interactions (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity and potential for different chemical modifications. Studies often focus on the synthesis and reactivity, examining how different substitutions affect their chemical properties and potential as antioxidants or other functional materials (M. Wijtmans et al., 2004).
科学的研究の応用
Crystal Structure and Herbicidal Activity
The research on compounds structurally related to 2-(3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide has shown promising herbicidal activity. For instance, a study on a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, highlighted its effective herbicidal properties. The study involved the synthesis of the compound and an analysis of its crystal structure, indicating a potential for agricultural applications in weed management (Liu et al., 2008).
Spectroscopic and Docking Studies for Biological Activity
Another significant area of research involves the detailed spectroscopic analysis and docking studies of similar compounds. A comprehensive study conducted on 2,2-dimethyl-N-(2-pyridinyl)propanamide explored its structural, electrical, chemical, and biological activities through various techniques like FT-IR, FT-Raman, NMR, and molecular docking studies. This research suggested the compound's role in binding proteins to exhibit Glutathione thiolesterase inhibition, showcasing its potential in biomedical applications (S. Aayisha et al., 2019).
Luminescent Properties in Coordination Polymers
Research on compounds with structural similarities also extends to the field of materials science, particularly in the development of coordination polymers with novel luminescent properties. A study on thiocyanate-bridging mercury(II) coordination polymers, using ligands related to 2-(3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide, revealed unique structures and luminescent properties. These findings contribute to the advancement of materials with potential applications in sensing, lighting, and display technologies (F. Jin et al., 2013).
Synthesis and Evaluation of Analogues for Herbicidal Activity
The synthesis and evaluation of novel analogues containing pyrimidine and 1,3,4-thiadiazole rings, designed from the base structure similar to 2-(3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide, have also been explored. These compounds demonstrated moderate to good selective herbicidal activity, indicating their potential in developing new herbicides (Man‐Yun Liu & De-Qing Shi, 2014).
特性
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-13(2)9-16(8-12)21-14(3)17(20)19-11-15-5-4-6-18-10-15/h4-10,14H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAQXRNAMXJVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)
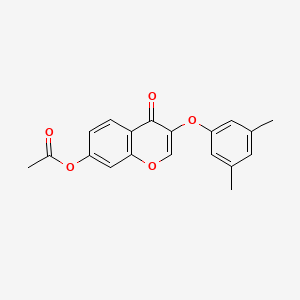
![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)
![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)
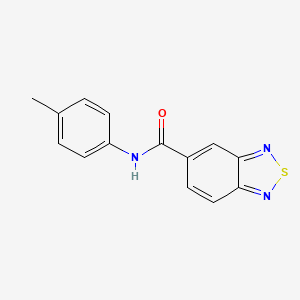
![N-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5544407.png)
![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)


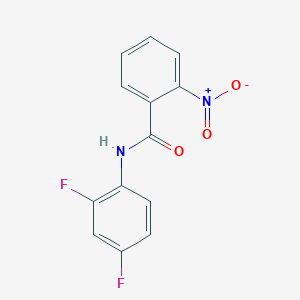
![2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)
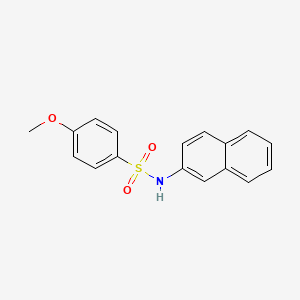
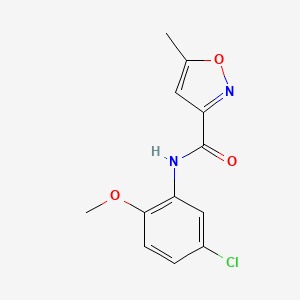
![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)